molecular formula C36H17F12NO4S2 B3067554 2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 1242421-77-7

2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene

Cat. No.: B3067554
CAS No.: 1242421-77-7
M. Wt: 819.6 g/mol
InChI Key: DFXCMPXSCANWFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene rings would likely contribute to the compound’s aromaticity and stability, while the iminobis(sulfonyl) and 3,5-bis(trifluoromethyl)phenyl groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene rings might undergo electrophilic aromatic substitution reactions, while the iminobis(sulfonyl) and 3,5-bis(trifluoromethyl)phenyl groups could participate in various other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of naphthalene rings could contribute to its hydrophobicity, while the iminobis(sulfonyl) and 3,5-bis(trifluoromethyl)phenyl groups might affect its polarity and reactivity .

Scientific Research Applications

Ionic Liquids and Their Applications

Ionic liquids with fluorosulfonyl derivatives, including bis[(trifluoromethyl)sulfonyl]imide and related anions, have been extensively studied for their unique physical and chemical properties. Gouveia et al. (2017) explored various ionic liquids containing these anions, highlighting their low densities and viscosities, which are crucial for applications in electrochemistry and material science. These ionic liquids show promise for use in energy storage devices, electrolytes, and as solvents for chemical reactions due to their stability and conductivity (Gouveia et al., 2017).

Polymer Science and Materials Engineering

Sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups and bis(4-fluorophenyl)sulfone, have been synthesized and analyzed for their potential in fuel-cell applications by Bae et al. (2009). These materials exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cells and other energy-related technologies (Bae, Miyatake, & Watanabe, 2009).

Molecular Design and Drug Development

The design of molecular structures incorporating sulfonamide and naphthoquinone derivatives has been explored for their potential in cancer treatment. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against various cancer cell lines. These compounds showed significant potency, suggesting the importance of sulfonamide and naphthoquinone moieties in the development of new anticancer agents (Ravichandiran et al., 2019).

Electrochemistry and Electrolyte Research

The study of sulfonium ionic liquids based on the [TFSI]- and [FSI]- anions for potential electrolyte applications in electrochemical devices has been conducted by Murphy et al. (2018). These ionic liquids, characterized by their low melting points, viscosities, and good conductivities, are explored for their suitability in energy storage devices, highlighting the ongoing research in developing new materials for improved battery technologies (Murphy et al., 2018).

Future Directions

The study and application of complex organic molecules like this one are areas of active research in chemistry. Such compounds could have potential uses in various fields, including materials science, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12NO4S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)55(52,53)49-54(50,51)31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXCMPXSCANWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene
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2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene
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2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene
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2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene

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